molecular formula C10H20N2O4 B12842055 tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate

tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate

Cat. No.: B12842055
M. Wt: 232.28 g/mol
InChI Key: HNARTQJDDHFVLK-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate is a chemical compound that features a tert-butyl group, a morpholine ring, and an aminooxy functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate typically involves the reaction of tert-butyl morpholine-4-carboxylate with an aminooxy reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, improved reaction efficiency, and better control over reaction conditions compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminooxy group can yield nitroso or nitro compounds, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The aminooxy group can form covalent bonds with active site residues in enzymes, thereby inhibiting their activity. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3S)-3-[(tosyloxy)methyl]morpholine-4-carboxylate
  • tert-Butyl (3S)-3-[(hydroxy)methyl]morpholine-4-carboxylate

Uniqueness

tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate is unique due to the presence of the aminooxy group, which imparts distinct reactivity and functional properties compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .

Properties

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

tert-butyl (3S)-3-(aminooxymethyl)morpholine-4-carboxylate

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(13)12-4-5-14-6-8(12)7-15-11/h8H,4-7,11H2,1-3H3/t8-/m0/s1

InChI Key

HNARTQJDDHFVLK-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H]1CON

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CON

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.